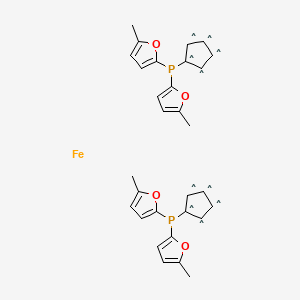

MFCD09971740

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

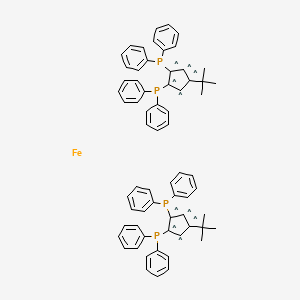

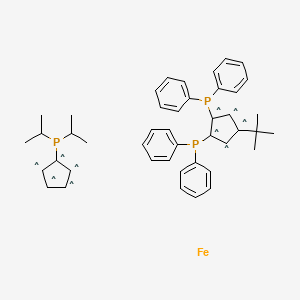

The molecular formula of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3 is C30H28FeO4P2 . The molecular weight is 570.33 g/mol .Chemical Reactions Analysis

HiersoPHOS-3 may be used in Palladium promoted catalytic transformations, such as the functionalization of hetero-aromatic compounds and various carbon–carbon and carbon–nitrogen bond formation reactions (Suzuki-Miyaura coupling, Heck coupling, Buchwald-Hartwig cross-coupling as well as Sonogashira reactions) .Safety and Hazards

1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3 is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . In case of skin contact, it is advised to immediately wash with water and soap and rinse thoroughly . If it comes into contact with the eyes, rinse opened eye for several minutes under running water .

Future Directions

Mechanism of Action

Target of Action

The primary target of 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene, 98% HiersoPHOS-3, also known as MFCD09971740, are Palladium-promoted catalytic transformations . These transformations play a crucial role in various chemical reactions, particularly in the functionalization of hetero-aromatic compounds and various carbon–carbon and carbon–nitrogen bond formation reactions .

Mode of Action

This compound interacts with its targets by acting as a ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene, 98% HiersoPHOS-3 forms a complex with Palladium, promoting catalytic transformations .

Biochemical Pathways

The compound affects several biochemical pathways, including:

- Suzuki-Miyaura coupling : A type of cross-coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .

- Heck coupling : A palladium-catalyzed carbon–carbon cross-coupling reaction .

- Buchwald-Hartwig cross-coupling : A chemical reaction used for the formation of carbon–nitrogen bonds .

- Sonogashira reactions : A cross-coupling reaction used to form carbon–carbon bonds .

Pharmacokinetics

As a ligand in palladium-promoted catalytic transformations, it is expected to have a significant impact on the bioavailability of the resulting compounds .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the formation of new carbon–carbon and carbon–nitrogen bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for '1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3' involves the reaction of 5-methyl-2-furanyl lithium with bis(dichlorophosphino)ferrocene in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound.", "Starting Materials": [ "5-methyl-2-furanyl lithium", "bis(dichlorophosphino)ferrocene", "palladium catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-methyl-2-furanyl lithium is prepared by reacting 5-methyl-2-furanol with n-butyllithium.", "Step 2: Bis(dichlorophosphino)ferrocene is dissolved in a solvent such as toluene or THF and the palladium catalyst is added. The mixture is then heated to a specific temperature and 5-methyl-2-furanyl lithium is added dropwise.", "Step 3: The reaction mixture is stirred for a specific amount of time and then quenched with hydrochloric acid.", "Step 4: The resulting mixture is extracted with a solvent such as dichloromethane and the organic layer is dried over anhydrous magnesium sulfate.", "Step 5: The solvent is removed under reduced pressure and the crude product is purified by column chromatography to obtain '1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3'." ] } | |

CAS No. |

756824-22-3 |

Molecular Formula |

C30H28FeO4P2 |

Molecular Weight |

570.3 g/mol |

IUPAC Name |

cyclopenta-2,4-dien-1-yl-bis(5-methylfuran-2-yl)phosphane;iron(2+) |

InChI |

InChI=1S/2C15H14O2P.Fe/c2*1-11-7-9-14(16-11)18(13-5-3-4-6-13)15-10-8-12(2)17-15;/h2*3-10H,1-2H3;/q2*-1;+2 |

InChI Key |

LBQFGHNIRDZESS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)P(C2=CC=C(O2)C)[C]3[CH][CH][CH][CH]3.CC1=CC=C(O1)P(C2=CC=C(O2)C)[C]3[CH][CH][CH][CH]3.[Fe] |

Canonical SMILES |

CC1=CC=C(O1)P([C-]2C=CC=C2)C3=CC=C(O3)C.CC1=CC=C(O1)P([C-]2C=CC=C2)C3=CC=C(O3)C.[Fe+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6319469.png)

![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)

![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)